(1R)-1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride
Description
(1R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride (CAS: 1217465-66-1) is a chiral primary amine hydrochloride derivative characterized by a 2-fluoro-5-methylphenyl substituent on the ethanamine backbone. It is commercially available with ≥95% purity, offered in quantities ranging from 100 mg to 5 g .
Key structural features include:
- Fluorine substituent at the ortho position of the phenyl ring, influencing electronic properties and metabolic stability.
- Methyl group at the para position, enhancing lipophilicity and steric bulk.
- Hydrochloride salt form, improving solubility and crystallinity for handling in synthetic workflows.
Properties
Molecular Formula |
C9H13ClFN |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-9(10)8(5-6)7(2)11;/h3-5,7H,11H2,1-2H3;1H |
InChI Key |
HJMGPKQOWKNPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the reduction of 2-fluoro-5-methylacetophenone using chiral catalysts or biocatalysts to achieve high enantioselectivity. The reaction conditions often include the use of hydrophilic organic solvents, such as isopropanol, to enhance the solubility of the substrate and improve the yield .
Industrial Production Methods: In industrial settings, the production of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride may involve large-scale asymmetric reduction processes using recombinant whole-cell biocatalysts. These processes are optimized for high yield and enantiomeric excess, making them suitable for the production of pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions: ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related ethanamine hydrochlorides, highlighting substituent variations and their implications:
Substituent Analysis:
- Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine and chlorine at ortho/meta positions enhance metabolic stability and influence binding interactions (e.g., hydrogen bonding with biological targets) .
- Steric Effects : Bulky substituents like isopropyl (856646-05-4) may reduce binding to sterically constrained targets .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- Indole-Based Ethanamines: Compounds like RS-17053 () demonstrate that substituent positioning on the aromatic ring critically impacts adrenoceptor subtype selectivity. For example, RS-17053 exhibits high affinity for α1A-adrenoceptors in rat tissues but lower affinity in human prostate tissues, highlighting species-specific structural requirements .
- Halogenated Derivatives : The target compound’s fluorine and methyl groups may confer selectivity for targets sensitive to hydrophobic interactions, similar to HSP90 inhibitors where indole-ethanamines form hydrogen bonds with GLU527 and TYR604 .
Physicochemical Properties
- Solubility : Hydrochloride salts generally enhance aqueous solubility compared to free bases. For instance, (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine hydrochloride (CAS: 2230840-47-6) has a molecular weight of 270.63 and is stored at 2–8°C, indicating moderate stability .
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